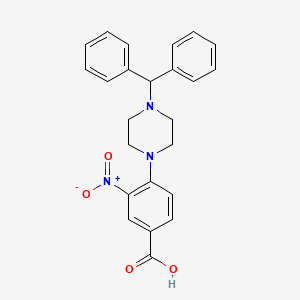

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid

Description

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is a synthetic compound featuring a benzoic acid core substituted with a nitro group at position 3 and a piperazine ring at position 2. The piperazine moiety is further modified with a benzhydryl group (diphenylmethyl), contributing to its bulkiness and lipophilicity . This compound has been utilized as a critical component in tridentate Selective High Affinity Ligands (SHALs) designed for targeting HLA-DR10, a cell-surface antigen overexpressed in certain cancers. SHALs are engineered to mimic antibodies by combining multiple ligands for enhanced specificity and binding affinity .

Properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-24(29)20-11-12-21(22(17-20)27(30)31)25-13-15-26(16-14-25)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCODMLKVYFLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine derivative under basic conditions . The nitrobenzenecarboxylic acid moiety is then attached through a series of nitration and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and substitution reactions, and the employment of high-yielding catalysts to improve the efficiency of the nitration and carboxylation steps .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzhydryl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzhydryl halides and a strong base like sodium hydride.

Major Products

Oxidation: 4-(4-Benzhydrylpiperazino)-3-aminobenzenecarboxylic acid.

Reduction: 4-(4-Benzhydrylpiperazino)-3-nitrobenzyl alcohol.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The benzhydryl group enhances its binding affinity, while the nitrobenzenecarboxylic acid moiety contributes to its overall pharmacokinetic properties . The compound may modulate receptor activity, leading to changes in neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the piperazine ring. Key examples include:

Key Observations:

- Benzhydryl vs.

- Methyl vs. Benzyl: Methyl substituents reduce molecular weight and improve aqueous solubility, whereas benzyl groups balance aromatic interactions and moderate lipophilicity .

- Boc Protection: The tert-butoxycarbonyl group is non-reactive under most conditions, making it a preferred intermediate in multi-step syntheses .

Physicochemical and Pharmacological Properties

- Nitro Group Role: The electron-withdrawing nitro group at position 3 enhances hydrogen-bonding capacity and stabilizes the carboxylate anion, critical for interactions with target proteins .

Biological Activity

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid

- Molecular Formula : C20H23N3O4

- Molecular Weight : 369.42 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents like DMSO and DMF.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including:

- Receptor Binding : It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its therapeutic effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antitumor Activity

Research indicates that 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid exhibits significant antitumor properties:

- In Vitro Studies : Cell line assays have demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells.

- Mechanism : The antitumor effect is attributed to the induction of apoptosis and the inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies:

- Bacterial Inhibition : It demonstrates activity against several Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests indicate potential antifungal properties, warranting further investigation.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Assays

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.